molecular formula C₂₁H₂₆O₆ B1159239 21-Dehydro-6β-methyl Prednisone

21-Dehydro-6β-methyl Prednisone

Cat. No.: B1159239
M. Wt: 374.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 21-Dehydro-6β-methyl Prednisone is characterized by its complex pregnane steroid backbone with specific stereochemical modifications. The compound presents the International Union of Pure and Applied Chemistry name as 2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetaldehyde, which precisely defines its stereochemical configuration. The molecular weight of this compound is established at 374.20932407 daltons for the monoisotopic mass, reflecting the exact atomic composition and arrangement.

The stereochemical designation at the C-6 position is particularly crucial, as the β-configuration represents the equatorial orientation of the methyl substituent relative to the steroid ring system. This configuration differs significantly from the α-variant found in many related compounds, where the methyl group adopts an axial orientation. The compound maintains the characteristic Δ1,4-diene system typical of prednisolone derivatives, with double bonds positioned between C1-C2 and C4-C5 positions. The presence of hydroxyl groups at positions 6, 11, and 17 contributes to the compound's polar character and influences its physicochemical properties.

Mass spectrometric analysis reveals characteristic fragmentation patterns that support the proposed structure. The InChI representation InChI=1S/C21H26O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,10,12-13,15-16,18,24-25,27H,4,6,8-9H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 provides a complete description of the molecular connectivity and stereochemistry. The simplified molecular-input line-entry system notation further confirms the structural arrangement with its characteristic steroid backbone and functional group positioning.

Properties

Molecular Formula

C₂₁H₂₆O₆

Molecular Weight

374.43

Synonyms

(6β,11β)-6,11,17-Trihydroxy-3,20-dioxopregna-1,4-dien-21-al; 

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

21-Dehydro-6β-methyl Prednisone exhibits potent anti-inflammatory effects, making it suitable for treating a range of conditions, including:

  • Autoimmune Diseases : It is effective in managing autoimmune disorders by suppressing the immune response.
  • Allergic Reactions : The compound can alleviate symptoms associated with allergic reactions and conditions such as asthma and eczema.
  • Inflammatory Disorders : It is utilized in treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Respiratory Conditions

This compound has been shown to effectively manage respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Its ability to reduce airway inflammation contributes to improved lung function and reduced exacerbation rates.

Dermatological Uses

In dermatology, this compound is applied topically for conditions like psoriasis and eczema. Its high potency allows for effective treatment while minimizing systemic absorption and side effects.

Oncology

The immunosuppressive properties of this compound make it valuable in oncology, particularly in managing side effects of chemotherapy and in treating hematological malignancies.

Case Study 1: Treatment of Asthma

A clinical trial involving patients with severe asthma demonstrated that treatment with this compound resulted in significant improvements in lung function and a reduction in the frequency of asthma attacks. Patients reported fewer side effects compared to traditional corticosteroids.

Case Study 2: Eczema Management

In a study focusing on patients with moderate to severe eczema, topical application of this compound led to rapid improvement in skin lesions and reduced itching within days of treatment.

Comparative Efficacy

To illustrate the efficacy of this compound compared to other corticosteroids, the following table summarizes findings from various studies:

Corticosteroid Efficacy in Asthma Efficacy in Eczema Side Effects
This compoundHighHighMinimal
DexamethasoneModerateModerateHigher systemic effects
MethylprednisoloneHighModerateModerate systemic effects

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key structural differences and molecular properties of 21-Dehydro-6β-methyl Prednisone and related compounds:

Compound Molecular Formula Molecular Weight Substituents Key Modifications
Prednisone C₂₁H₂₆O₅ 358.43 g/mol - 17α,21-dihydroxy
- No methyl at C6
Baseline glucocorticoid structure
Methylprednisolone C₂₂H₃₀O₅ 374.47 g/mol - 6α-methyl
- 17α,21-dihydroxy
Enhanced anti-inflammatory potency
21-Dehydro-6α-Methylprednisolone C₂₂H₂₈O₅ 372.45 g/mol - 6α-methyl
- 21-dehydro (aldehyde)
Increased lipophilicity; altered metabolism
This compound Inferred: C₂₂H₂₈O₅ Inferred: ~372.45 g/mol - 6β-methyl
- 21-dehydro (aldehyde)
Potential for unique receptor affinity and metabolic stability

Notes:

  • The 6β-methyl configuration is rare; most analogs (e.g., methylprednisolone) feature 6α-methyl groups, which improve glucocorticoid receptor binding .
  • The 21-dehydro group (as in Prednisone 21-aldehyde) may reduce solubility in polar solvents compared to hydroxylated derivatives .

Pharmacological and Clinical Comparisons

Anti-Inflammatory and Immunosuppressive Effects
  • Prednisone : A prodrug requiring hepatic conversion to prednisolone for activity. Used broadly for inflammatory conditions, with a 7–12 hour half-life .
  • Methylprednisolone: 6α-methyl substitution enhances receptor affinity, resulting in ~5x greater anti-inflammatory potency than prednisone. Commonly administered intravenously for acute conditions .
  • 21-Dehydro-6α-Methylprednisolone: Limited clinical data, but the 21-aldehyde group may slow metabolism, prolonging activity. Preclinical studies suggest similar efficacy to methylprednisolone .
  • This compound: Hypothesized to exhibit reduced receptor binding compared to 6α-methyl analogs due to stereochemical differences. No direct clinical trials are available; further studies are needed to assess efficacy .

Q & A

Q. What are the recommended analytical methods for characterizing 21-Dehydro-6β-methyl Prednisone in research settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (4.6 × 250 mm, 5 µm) is recommended for purity analysis. Use a mobile phase of acetonitrile:water (40:60 v/v) at a flow rate of 1.0 mL/min, with UV detection at 254 nm . Infrared (IR) spectroscopy can confirm structural integrity by identifying carbonyl (C=O) and hydroxyl (OH) functional groups. Retention time comparison against a reference standard ensures batch consistency .

Q. How should this compound be formulated for in vivo studies to ensure solubility and stability?

  • Methodological Answer : Prepare a stock solution in DMSO (50 µL), then mix sequentially with PEG300 (300 µL), Tween 80 (50 µL), and ddH₂O (600 µL) to achieve a clear, stable formulation. Vortex thoroughly after each addition. For animal studies, ensure the final DMSO concentration does not exceed 5% to minimize toxicity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles. In case of aerosol generation, employ a NIOSH-certified respirator (N95 or higher). Store the compound in a sealed container at 2–8°C, away from light and moisture. Dispose of waste via incineration or approved hazardous waste protocols .

Advanced Research Questions

Q. How can researchers design experiments to assess the anti-inflammatory efficacy of this compound compared to other corticosteroids?

  • Methodological Answer : Use a randomized, double-blind study design with two cohorts: one receiving this compound (e.g., 1 mg/kg/day) and the other receiving prednisone or methylprednisolone. Measure biomarkers like IL-6, TNF-α, and CRP at baseline and post-treatment. Include a washout period to mitigate carryover effects. For animal models, employ collagen-induced arthritis (CIA) in rodents to quantify joint inflammation reduction .

Q. What are the critical considerations for ensuring batch-to-batch consistency in the synthesis of this compound?

  • Methodological Answer : Monitor reaction intermediates via thin-layer chromatography (TLC) using silica gel plates and a solvent system of chloroform:methanol (9:1). Validate purity through mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight (e.g., 358.43 g/mol) and structural fidelity. Implement quality control thresholds (e.g., ≥98% purity by HPLC) .

Q. How should contradictory data on the metabolic stability of this compound be addressed in preclinical studies?

  • Methodological Answer : Replicate studies under controlled conditions (pH 7.4, 37°C) using liver microsomes from multiple species (e.g., human, rat). Quantify metabolites via LC-MS/MS and compare degradation rates. If interspecies variability persists, conduct in vivo pharmacokinetic (PK) studies with serial blood sampling to measure half-life (t½) and area under the curve (AUC). Adjust dosing regimens based on hepatic clearance rates .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For skewed data, employ non-parametric tests like Kruskal-Wallis. Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to contextualize clinical significance .

Ethical and Regulatory Considerations

Q. What protocols are essential for ethical approval when testing this compound in animal models?

  • Methodological Answer : Submit a detailed protocol to the Institutional Animal Care and Use Committee (IACUC), including endpoints (e.g., tumor volume reduction), humane euthanasia criteria (e.g., >20% weight loss), and analgesia plans. Adhere to ARRIVE guidelines for reporting in vivo experiments. Perform power analysis to justify sample sizes and minimize unnecessary animal use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.